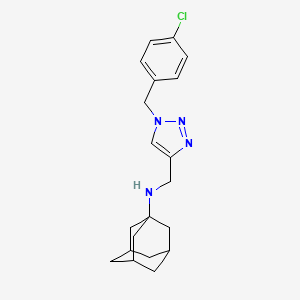
AChE/A|A-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE/A|A-IN-2 is a potent and orally active inhibitor of acetylcholinesterase, with an IC50 value of 135 nanomolar. It also acts as an antagonist of the N-methyl-D-aspartate receptor, specifically targeting the GluN1-1b/GluN2B subunit combination, with an IC50 value of 5.054 micromolar. This compound inhibits amyloid-beta aggregation and demonstrates good blood-brain barrier permeability. It has shown efficacy in improving cognitive and spatial memory impairment in rat models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AChE/A|A-IN-2 involves multiple steps, including the formation of triazole-bridged aryl adamantane analogs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research or industrial laboratory .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: AChE/A|A-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents, nucleophiles, and catalysts can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Wissenschaftliche Forschungsanwendungen
AChE/A|A-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and receptor antagonism.
Biology: Employed in research on neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase and amyloid-beta aggregation.
Medicine: Investigated for its potential therapeutic effects in improving cognitive function and memory in animal models.
Wirkmechanismus
AChE/A|A-IN-2 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine into choline and acetic acid. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound antagonizes the N-methyl-D-aspartate receptor, which plays a role in synaptic plasticity and memory function. The compound also inhibits amyloid-beta aggregation, which is implicated in the pathogenesis of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A reversible acetylcholinesterase inhibitor and nicotinic receptor modulator.
Rivastigmine: An acetylcholinesterase and butyrylcholinesterase inhibitor used in the management of Alzheimer’s and Parkinson’s disease dementia.
Uniqueness: AChE/A|A-IN-2 is unique due to its dual action as both an acetylcholinesterase inhibitor and an N-methyl-D-aspartate receptor antagonist. This dual mechanism of action provides a multifaceted approach to addressing neurodegenerative diseases, potentially offering greater therapeutic benefits compared to compounds with a single target .
Eigenschaften
Molekularformel |
C20H25ClN4 |
|---|---|
Molekulargewicht |
356.9 g/mol |
IUPAC-Name |
N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]adamantan-1-amine |
InChI |
InChI=1S/C20H25ClN4/c21-18-3-1-14(2-4-18)12-25-13-19(23-24-25)11-22-20-8-15-5-16(9-20)7-17(6-15)10-20/h1-4,13,15-17,22H,5-12H2 |
InChI-Schlüssel |
SQARWLAUMRYONO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CN(N=N4)CC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


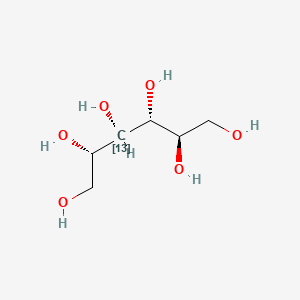
![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
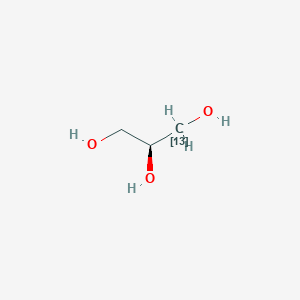
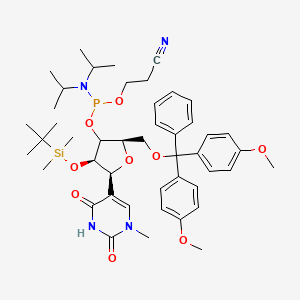
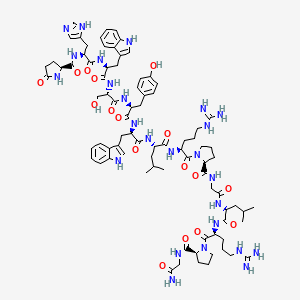
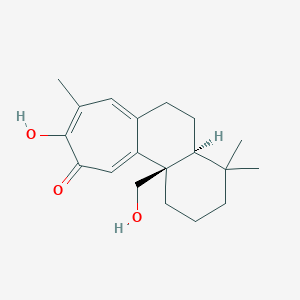
![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
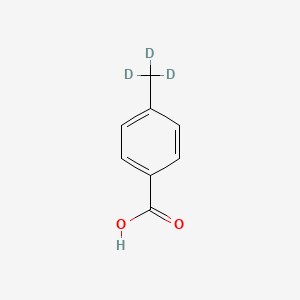
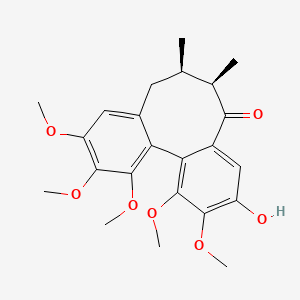

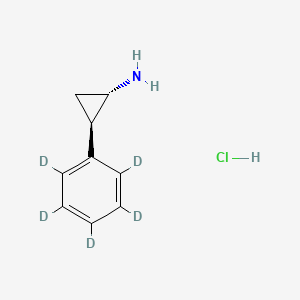

![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
